![molecular formula C13H23FN2O B1477371 (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2097999-42-1](/img/structure/B1477371.png)
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone, or FMPM, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated quaternary ammonium compound that has been found to be highly active in many biological systems. FMPM is an important tool in the study of biological processes, as it can be used to modify the behavior of proteins, enzymes, and other molecules. FMPM has been used to study the structure and function of proteins, enzymes, and other molecules, as well as to investigate the biochemical and physiological effects of drugs.
Scientific Research Applications
Synthetic Chemistry Applications
Compounds with structures related to piperidine and fluorinated methanones often play a critical role in synthetic chemistry. For example, nucleophilic aromatic substitution reactions involving piperidine derivatives can be crucial for synthesizing complex organic molecules (Pietra & Vitali, 1972). These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and materials science. Additionally, strategies for synthesizing spiropiperidines, which are valuable in drug discovery, highlight the versatility of piperidine scaffolds in accessing new chemical spaces (Griggs, Tape, & Clarke, 2018).
Pharmacological Research
In pharmacology, arylcycloalkylamines, including piperidine derivatives, are explored for their binding affinity to D2-like receptors, showcasing the importance of structural motifs similar to the queried compound in developing antipsychotic agents (Sikazwe et al., 2009). These studies contribute to understanding how modifications in the piperidine ring influence pharmacological activity, which is crucial for designing new therapeutic agents.
Biotechnological and Environmental Applications
On a broader scale, research into methanotrophs (microorganisms that metabolize methane) can indirectly relate to fluoromethylated compounds, as these organisms have potential in bioconversion processes and environmental remediation (Strong, Xie, & Clarke, 2015). Understanding the metabolism and application of methanotrophs can offer insights into how similar compounds might be used in environmental technology and bioremediation.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses .
Biochemical Pathways
It is known that tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known that piperidine derivatives have shown activity against different viruses .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)4-8-16(9-5-13)12(17)11-2-6-15-7-3-11/h11,15H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDAPCNWXDGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCNCC2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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